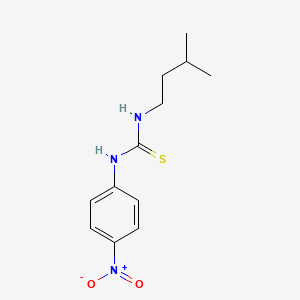![molecular formula C23H21N3O3 B3964243 2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3964243.png)
2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}-N-(2-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}-N-(2-methoxyphenyl)acetamide, commonly known as HMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of HMBA involves the inhibition of histone deacetylase enzymes, which are responsible for the removal of acetyl groups from histone proteins. This results in the activation of tumor suppressor genes and the induction of cell differentiation and apoptosis.
Biochemical and Physiological Effects:
HMBA has been shown to induce the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. It has also been found to modulate the expression of cytokines and chemokines, leading to its anti-inflammatory activity. HMBA has been shown to inhibit the replication of various viruses such as HIV, herpes simplex virus, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
HMBA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high solubility in water. However, it also has limitations such as its instability in acidic conditions and its potential to induce cytotoxicity at high concentrations.
Orientations Futures
Future research on HMBA should focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and viral infections. Further studies should also investigate the optimal dosage and administration of HMBA for maximum efficacy. In addition, the development of more stable and bioavailable analogs of HMBA could enhance its potential as a therapeutic agent.
Applications De Recherche Scientifique
HMBA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and viral infections. It has been found to exhibit antiproliferative, anti-inflammatory, and antiviral activities. HMBA has also been shown to induce differentiation of cancer cells, leading to their growth arrest and apoptosis.
Propriétés
IUPAC Name |
2-[2-[hydroxy(phenyl)methyl]benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-29-20-14-8-6-12-18(20)24-21(27)15-26-19-13-7-5-11-17(19)25-23(26)22(28)16-9-3-2-4-10-16/h2-14,22,28H,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTLQYPKWXRFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(2,5-dimethylphenyl)pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B3964161.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964169.png)
![4-{5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B3964172.png)
![allyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3964174.png)
![1-chloro-2-nitro-4-{[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]sulfonyl}benzene](/img/structure/B3964185.png)

![N-(2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B3964206.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3964214.png)

![ethyl 2-[3-(2-furoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964237.png)
![1-[(4-chlorophenoxy)acetyl]-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B3964259.png)
![2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3964263.png)
![bis(2-methoxyethyl) 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3964267.png)
